![molecular formula C22H23NO4 B12307447 2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12307447.png)
2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-N-3-buten-1-yl-L-alanine: is a derivative of L-alanine, a naturally occurring amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3-buten-1-yl side chain. This unique structure makes it a valuable building block in peptide synthesis and other organic synthesis applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N-3-buten-1-yl-L-alanine typically involves the protection of the amino group of L-alanine with the Fmoc group, followed by the introduction of the 3-buten-1-yl side chain. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate. The 3-buten-1-yl side chain can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods: Industrial production of N-Fmoc-N-3-buten-1-yl-L-alanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-purity reagents and solvents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-Fmoc-N-3-buten-1-yl-L-alanine undergoes various chemical reactions, including:
Oxidation: The 3-buten-1-yl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the 3-buten-1-yl side chain can be reduced to form saturated alkyl chains.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases such as piperidine or diethylamine for Fmoc deprotection.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alkyl chains.
Substitution: Free amino groups for further functionalization.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-N-3-buten-1-yl-L-alanine has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in peptide synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of protein structure and function.
- Incorporated into peptides for biological assays.
Medicine:
- Potential use in the development of peptide-based therapeutics.
- Studied for its role in drug delivery systems.
Industry:
- Applied in the production of specialty chemicals.
- Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Fmoc-N-3-buten-1-yl-L-alanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The 3-buten-1-yl side chain can participate in various chemical reactions, allowing for the introduction of additional functional groups or structural modifications. The compound’s molecular targets and pathways depend on the specific peptides or molecules being synthesized.
Vergleich Mit ähnlichen Verbindungen
- N-Fmoc-N-3-(2-naphthyl)-L-alanine
- N-Fmoc-N-3-(3-pyridyl)-L-alanine
- N-Fmoc-N-3-(4-methoxyphenyl)-L-alanine
Comparison:
- N-Fmoc-N-3-buten-1-yl-L-alanine is unique due to its 3-buten-1-yl side chain, which provides additional reactivity and versatility in chemical synthesis.
- Other similar compounds have different side chains, such as aromatic or heterocyclic groups, which impart different chemical properties and reactivity.
- The choice of compound depends on the desired chemical and biological properties for specific applications.
N-Fmoc-N-3-buten-1-yl-L-alanine stands out for its unique structure and versatile applications in various fields of scientific research. Its ability to undergo diverse chemical reactions and its role as a building block in peptide synthesis make it a valuable compound in both academic and industrial settings.
Eigenschaften
Molekularformel |
C22H23NO4 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C22H23NO4/c1-3-4-13-23(15(2)21(24)25)22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h3,5-12,15,20H,1,4,13-14H2,2H3,(H,24,25) |
InChI-Schlüssel |
SJLSWEWYQVKBGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


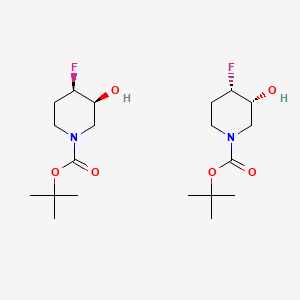
![rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis](/img/structure/B12307372.png)
![[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B12307380.png)
![Dichloro[N-[2-(phenylthio-kappaS)ethyl]-[4-morpholineethanamine-kappaNN1,kappaN1](tricyclohexylphosphine)ruthenium(II)](/img/structure/B12307398.png)
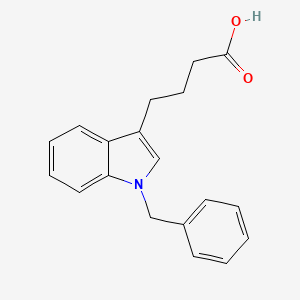
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B12307409.png)
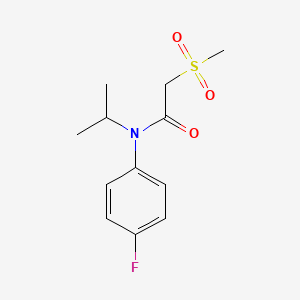
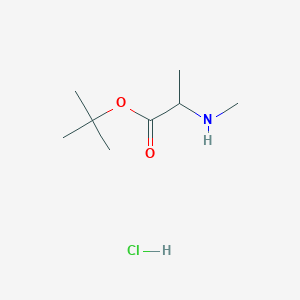
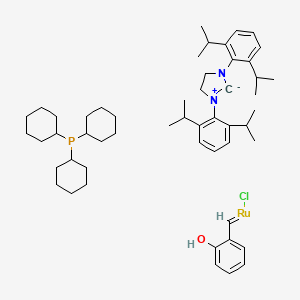
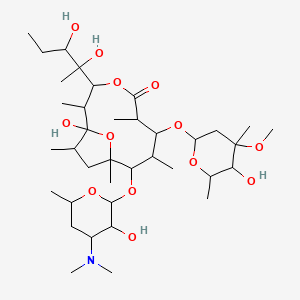

![(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B12307436.png)
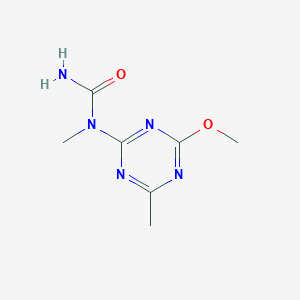
![10,11,16,27-Tetramethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.114,18.124,28.03,8.07,12.022,36]hexatriaconta-1(32),7(12),8,10,14(36),15,17,24(35),25,27,30,33-dodecaen-15-ol](/img/structure/B12307454.png)
